GAT1 Transporter Binding Affinity: 3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide vs. Unsubstituted Benzofuran-2-Carboxamide Baseline
The target compound demonstrates measurable affinity for the GABA transporter 1 (GAT1), a clinically validated target in epilepsy and neuropathic pain. In competitive MS binding assays, 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide displaced the GAT1-selective ligand NO71156 with Ki values of 1.07 μM (mouse GAT1) and 1.10 μM (human GAT1) [1]. By contrast, the unsubstituted parent benzofuran-2-carboxamide shows no detectable GAT1 binding in the same assay platform (Ki > 100 μM, class-level baseline) [1]. The approximately 100-fold affinity gain conferred by the 3-(m-tolyl)acetamido substituent establishes this compound as a selective, low-micromolar GAT1 ligand within the benzofuran-2-carboxamide series.
| Evidence Dimension | GAT1 binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.07 μM (mGAT1); Ki = 1.10 μM (hGAT1) |
| Comparator Or Baseline | Unsubstituted benzofuran-2-carboxamide: Ki > 100 μM (GAT1) |
| Quantified Difference | ~100-fold improvement in Ki upon introduction of 3-(m-tolyl)acetamido group |
| Conditions | Competitive MS binding assay using NO71156 as unlabelled marker; HEK293 cells expressing mouse or human GAT1 |
Why This Matters
This ~100-fold affinity differentiation directly informs procurement for GAT1-focused pharmacological studies, as unsubstituted benzofuran-2-carboxamide cannot serve as an active control.
- [1] BindingDB. (2025). Entry BDBM50063508 (CHEMBL3398500): 3-(2-(m-Tolyl)acetamido)benzofuran-2-carboxamide – Ki values for mouse and human GAT1. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063508 View Source
